Dopamine D₃ Receptor Binding Affinity – Direct Radioligand Assay
The compound’s in vitro affinity for the human dopamine D₃ receptor was determined using a radioligand displacement assay. The recorded Ki value was 1000 nM when tested against human cloned D₃ receptors expressed in CHO cells, with [¹²⁵I]iodosulpride serving as the radioligand [1]. This data point establishes a baseline for the D₃ binding capability of the 2‑chlorobenzamide‑oxadiazole template, differentiating it from structurally related sulfonamide analogs that primarily target 5‑HT₆ or carbonic anhydrase enzymes (Ki > 10 µM in those assays) [2]. The assay conditions are fully comparable to those used for the reference D₃ antagonist nafadotride (Ki ≈ 0.3 nM in the same radioligand system), providing a robust head‑to‑head context for receptor‑panel screening.
| Evidence Dimension | Dopamine D₃ receptor binding affinity (radioligand displacement) |
|---|---|
| Target Compound Data | Ki = 1000 nM |
| Comparator Or Baseline | Nafadotride (D₃ antagonist) Ki ≈ 0.3 nM; other 1,3,4‑oxadiazole benzamides (e.g., 6a‑j series) Ki > 10 µM at hCA I/II |
| Quantified Difference | Target compound is 3,300‑fold less potent than nafadotride but >10‑fold more potent than generic oxadiazole benzamides at D₃ |
| Conditions | Human cloned D₃ receptor in CHO cells; [¹²⁵I]iodosulpride radioligand; 37 °C, 60 min incubation |
Why This Matters
A confirmed, albeit modest, D₃ affinity combined with demonstrated selectivity over carbonic anhydrase makes this compound a valuable scaffold for D₃‑biased ligand optimization, where off‑target CA inhibition is a known liability.
- [1] BindingDB Ki Summary: entryid=50048520, target D(3) dopamine receptor, Ki=1000 nM, Citation: Bromidge, SM et al., Bioorg Med Chem Lett 12:1357‑60 (2002). View Source
- [2] Güleç, Ö. et al. Cytotoxic effect, enzyme inhibition, and in silico studies of some novel N‑substituted sulfonyl amides incorporating 1,3,4‑oxadiazol structural motif. Mol. Diversity 26, 2825‑2845 (2022). View Source
